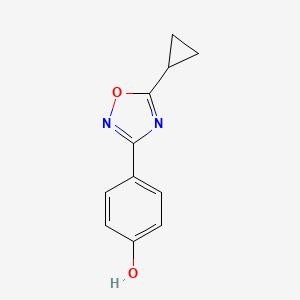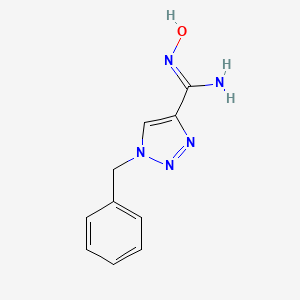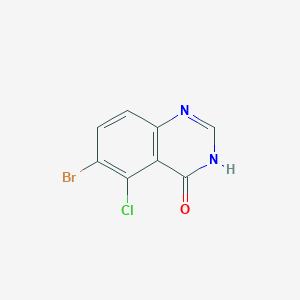
6-Bromo-5-chloro-3H-quinazolin-4-one
Descripción general
Descripción
6-Bromo-5-chloro-3H-quinazolin-4-one is a derivative of quinazolinone . Quinazolinones and their derivatives are important heterocyclic compounds with a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinones involves various methods based on the substitution patterns of the ring system . The most common approach involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .Molecular Structure Analysis
The structure of 6-Bromo-5-chloro-3H-quinazolin-4-one consists of a quinazolinone ring with bromine and chlorine substituents . The quinazolinone ring is an important pharmacophore considered as a privileged structure .Chemical Reactions Analysis
Quinazolinones and their derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Aplicaciones Científicas De Investigación
Antimicrobial Properties
6-Bromo-5-chloro-3H-quinazolin-4-one and its derivatives demonstrate significant antimicrobial properties. Studies have shown that compounds synthesized from it exhibit notable antibacterial and antifungal activities. For example, Raval et al. (2012) reported the antimicrobial effectiveness of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, highlighting their potential in combating microbial infections (Raval, Desai, & Desai, 2012). Similarly, Eweas et al. (2012) synthesized a novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, demonstrating their effectiveness as antimicrobial agents (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Antiviral Activities
Another significant application of 6-Bromo-5-chloro-3H-quinazolin-4-one derivatives is in the field of antiviral research. Selvam et al. (2007) explored the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones and evaluated their effectiveness against respiratory and biodefense viruses, including influenza and dengue (Selvam et al., 2007). Dinakaran et al. (2003) also synthesized a series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones and tested their antiviral activity, including against HIV (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Antitumor Activity
The compound has also been studied for its potential in cancer treatment. Bavetsias et al. (2002) developed water-soluble analogues of a quinazolin-4-one-based antitumor agent, exhibiting high growth-inhibitory activity (Bavetsias et al., 2002). Similarly, Tsou et al. (2001) prepared 6-substituted-4-(3-bromophenylamino)quinazolines, demonstrating their potential as inhibitors of tyrosine kinases in cancer therapy (Tsou et al., 2001).
Synthesis and Chemical Applications
The compound is also notable for its versatility in synthesis. Garlapati et al. (2012) discussed the amination of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one, showing its potential in chemical synthesis (Garlapati, Pottabathini, Gurram, Chaudhary, Chunduri, & Patro, 2012). El‐Hiti (2004) applied organolithium in organic synthesis, demonstrating a simple procedure for the synthesis of more complex 6-substituted 3H-quinazolin-4-ones (El‐Hiti, 2004).
Safety And Hazards
Direcciones Futuras
The future directions for the research and development of 6-Bromo-5-chloro-3H-quinazolin-4-one and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological properties, these compounds could be investigated for their potential use in treating various diseases .
Propiedades
IUPAC Name |
6-bromo-5-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPBDPHVMCVYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=CNC2=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290367 | |
| Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloro-3H-quinazolin-4-one | |
CAS RN |
1131605-26-9 | |
| Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



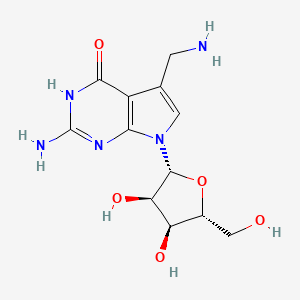
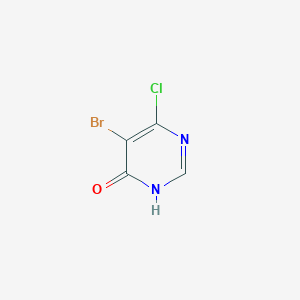
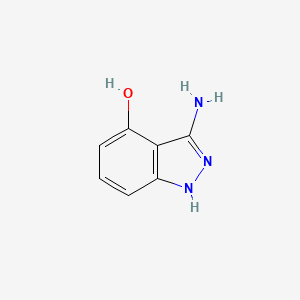
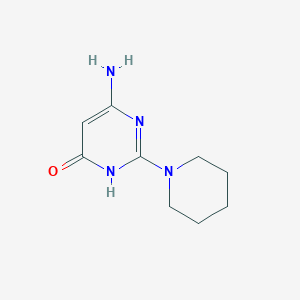
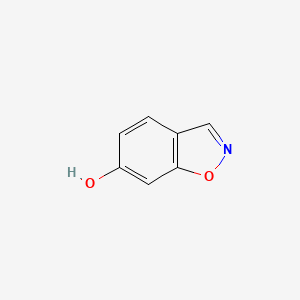
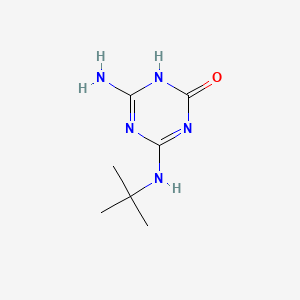
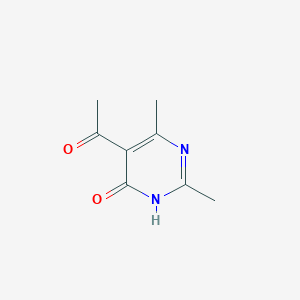
![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)
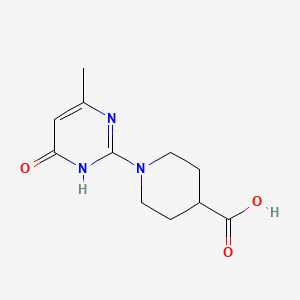
![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)
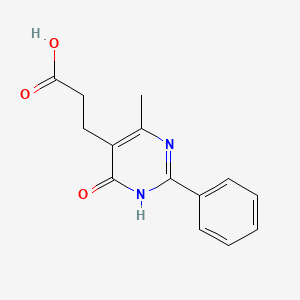
![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)
